An In-depth Technical Guide to the Basic Properties of Cyclohex-2-ene-1-carboxylic Acid
An In-depth Technical Guide to the Basic Properties of Cyclohex-2-ene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Cyclohex-2-ene-1-carboxylic Acid, tailored for researchers, scientists, and professionals in drug development. This document delves into the physicochemical characteristics, experimental protocols for determining its acid-base properties, and potential biological activities.
Core Physicochemical and Basic Properties
Carboxylic acids, such as Cyclohex-2-ene-1-carboxylic Acid, are primarily acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. However, they can exhibit basicity by accepting a proton on the carbonyl oxygen in the presence of a very strong acid. This basicity is generally weak.
The acid dissociation constant (pKa) is a key parameter for quantifying the acidity of a compound. The pKa of the saturated analog, cyclohexanecarboxylic acid, is approximately 4.9.[1] The presence of the electron-withdrawing carbon-carbon double bond in Cyclohex-2-ene-1-carboxylic Acid is expected to slightly increase its acidity, resulting in a slightly lower pKa value. The basicity of a carboxylic acid can be expressed in terms of the pKa of its conjugate acid (pKaH), which for many simple carboxylic acids is in the range of -6 to -8.
A summary of the available quantitative data for Cyclohex-2-ene-1-carboxylic Acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | - |
| Molecular Weight | 126.15 g/mol | - |
| Boiling Point | 232-234 °C | [2] |
| Melting Point | 30-31 °C | [2] |
| Density | 1.0274 g/cm³ | [2] |
| pKa (estimated) | ~4.5 - 4.8 | [1] |
| pKb (estimated) | ~18.5 - 18.8 | Calculated |
Note: The pKa is an estimate based on the value for cyclohexanecarboxylic acid and the expected electronic effect of the double bond. The pKb is calculated from the estimated pKa using the relationship pKa + pKb = 14 for the conjugate base in water, and for the basicity of the carboxylic acid itself, it is estimated based on typical values for carboxylic acids.
Experimental Protocols for pKa Determination
Due to the limited water solubility of Cyclohex-2-ene-1-carboxylic Acid, standard aqueous titration methods may require modification. The following are detailed protocols for determining the pKa of this compound using potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted for a hydrophobic analyte.
2.1. Potentiometric Titration for Water-Insoluble Carboxylic Acids
This method involves monitoring the pH of a solution of the acid as a standardized base is added. For water-insoluble compounds, a co-solvent system is typically employed.
Methodology:
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Preparation of the Analyte Solution:
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Accurately weigh approximately 20-50 mg of Cyclohex-2-ene-1-carboxylic Acid.
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Dissolve the acid in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or dioxane).
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Add deionized water to the solution to a final volume of 50 mL, ensuring the acid remains dissolved. The final solvent composition should be noted (e.g., 50:50 ethanol:water).
-
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Titration Setup:
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Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
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Place the analyte solution in a beaker with a magnetic stir bar.
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Immerse the calibrated pH electrode in the solution.
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Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
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-
Data Collection:
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Record the initial pH of the solution.
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Add the titrant in small, precise volumes (e.g., 0.1-0.2 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration well past the expected equivalence point.
-
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Data Analysis:
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Plot the pH versus the volume of titrant added to obtain a titration curve.
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The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
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The pKa is equal to the pH at the half-equivalence point.
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For titrations in co-solvent systems, the apparent pKa (pKa') is determined. The aqueous pKa can be estimated by performing the titration in several co-solvent compositions and extrapolating to 0% organic solvent.
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2.2. UV-Vis Spectrophotometric pKa Determination for Sparingly Soluble Acids
This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.
Methodology:
-
Preparation of Buffer Solutions:
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Prepare a series of buffer solutions with known pH values, spanning the expected pKa of the analyte (e.g., from pH 3 to pH 6).
-
-
Preparation of Analyte Solutions:
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Prepare a stock solution of Cyclohex-2-ene-1-carboxylic Acid in a suitable organic solvent (e.g., methanol or DMSO).
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Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pKa.
-
-
Spectroscopic Measurement:
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Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
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Identify the wavelengths of maximum absorbance for the fully protonated form (in the most acidic buffer) and the fully deprotonated form (in the most basic buffer).
-
-
Data Analysis:
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Plot the absorbance at a chosen wavelength versus the pH.
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The resulting sigmoidal curve can be used to determine the pKa, which is the pH at the inflection point of the curve.
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Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.
-
2.3. NMR Spectroscopy for pKa Determination of Hydrophobic Compounds
This technique relies on the change in the chemical shift of nuclei near the acidic proton as a function of pH.
Methodology:
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Sample Preparation:
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Prepare a series of buffer solutions in D₂O with a range of pD values (the equivalent of pH in D₂O) around the expected pKa.
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Dissolve a small, constant amount of Cyclohex-2-ene-1-carboxylic Acid in each of the buffered D₂O solutions. A co-solvent like DMSO-d₆ may be necessary to ensure solubility.
-
-
NMR Data Acquisition:
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Acquire a ¹H NMR spectrum for each sample.
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Identify a proton signal that shows a significant change in chemical shift with the change in pD. Protons alpha or beta to the carboxylic acid group are often suitable.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the chosen proton against the pD of the solution.
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The data should form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.
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The pKa in H₂O can be approximated from the pD value using the equation: pKa = pD - 0.4.
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Logical Relationships and Experimental Workflows
3.1. Immunomodulatory Effects of Cyclohexene Carboxylic Acid Derivatives
While no specific signaling pathways for Cyclohex-2-ene-1-carboxylic Acid have been elucidated, derivatives of this compound have been shown to possess anti-inflammatory properties by modulating cytokine secretion.[3][4] The following diagram illustrates this logical relationship.
Caption: Logical diagram of the immunomodulatory effects of cyclohexene carboxylic acid derivatives.
3.2. Experimental Workflow for Potentiometric Titration
The following diagram outlines the workflow for determining the pKa of Cyclohex-2-ene-1-carboxylic Acid using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
3.3. Experimental Workflow for UV-Vis Spectrophotometry
The workflow for determining the pKa using UV-Vis spectrophotometry is depicted below.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
3.4. Experimental Workflow for NMR Spectroscopy
The following diagram illustrates the workflow for pKa determination using NMR spectroscopy.
Caption: Workflow for pKa determination by NMR spectroscopy.
Conclusion
Cyclohex-2-ene-1-carboxylic Acid, while primarily an acidic molecule, possesses weak basic properties characteristic of carboxylic acids. Its pKa is estimated to be slightly lower than that of its saturated counterpart, cyclohexanecarboxylic acid. Due to its limited water solubility, specialized experimental protocols, such as those involving co-solvents, are necessary for the accurate determination of its pKa. The methodologies of potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy provide robust means for this determination. Furthermore, derivatives of this compound have shown potential as immunomodulatory agents, suggesting avenues for further research in drug development. This guide provides the foundational information and experimental frameworks necessary for the comprehensive characterization of the acid-base properties of Cyclohex-2-ene-1-carboxylic Acid.
References
- 1. quora.com [quora.com]
- 2. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
